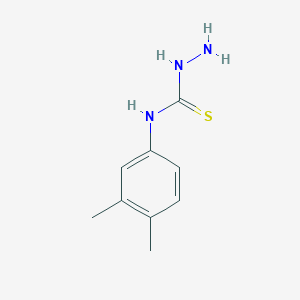

n-(3,4-Dimethylphenyl)hydrazinecarbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158355. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(3,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBHNOLKPPEJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354445 | |

| Record name | n-(3,4-dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-33-9 | |

| Record name | 6610-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3,4-dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-XYLYL)-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative with significant potential as a building block in medicinal chemistry and drug discovery. Thiosemicarbazides are versatile precursors for the synthesis of a wide array of heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles, which are known to exhibit a broad spectrum of biological activities. This document details the primary synthetic route, an in-depth experimental protocol, the underlying reaction mechanism, and methods for purification and characterization, designed to provide researchers with a robust and reproducible methodology.

Introduction and Significance

Thiosemicarbazides are a class of organic compounds characterized by the presence of a hydrazinecarbothioamide functional group. Their importance in synthetic and medicinal chemistry stems from their ability to act as versatile synthons for the construction of various heterocyclic systems. The N-aryl substituted thiosemicarbazides, in particular, have garnered considerable attention due to the pharmacological properties of their derivatives. The title compound, this compound, incorporates a 3,4-dimethylphenyl moiety, which can influence the biological activity and pharmacokinetic properties of the resulting heterocyclic derivatives. A thorough understanding of its synthesis is therefore crucial for the development of novel therapeutic agents.

The Synthetic Pathway: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of N-aryl hydrazinecarbothioamides is the nucleophilic addition of hydrazine hydrate to an aryl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions.

The Core Reaction

The synthesis of this compound is achieved through the reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate.

Scheme 1: Synthesis of this compound

Caption: Reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate.

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the hydrazine nitrogen initiates the attack on the carbon-sulfur double bond, leading to the formation of a zwitterionic intermediate. This intermediate subsequently undergoes a proton transfer to yield the stable this compound product. The use of a protic solvent like ethanol can facilitate this proton transfer.

Preparation of Starting Material: 3,4-Dimethylphenyl Isothiocyanate

The key starting material, 3,4-dimethylphenyl isothiocyanate, can be synthesized from the commercially available 3,4-dimethylaniline. A classical method involves the reaction of 3,4-dimethylaniline with thiophosgene in the presence of a base to neutralize the liberated HCl.[1] However, due to the high toxicity of thiophosgene, alternative and safer methods have been developed.[2] One such modern approach involves a one-pot, two-step procedure where the amine is first converted to a dithiocarbamate salt using carbon disulfide and a base, followed by desulfurization to the isothiocyanate using a desulfurizing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−).[3]

For the purpose of this guide, it is assumed that 3,4-dimethylphenyl isothiocyanate is either commercially available or has been synthesized and purified prior to its use in the main reaction.[4][5]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3,4-Dimethylphenyl isothiocyanate | 163.24 | 10 | 1.63 g |

| Hydrazine hydrate (~99%) | 50.06 | 12 | ~0.6 mL |

| Ethanol (absolute) | - | - | 25 mL |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenyl isothiocyanate (1.63 g, 10 mmol) in absolute ethanol (25 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (~0.6 mL, 12 mmol) dropwise at room temperature. A slight excess of hydrazine hydrate is used to ensure complete conversion of the isothiocyanate.

-

Reaction: Upon addition of hydrazine hydrate, a white precipitate may start to form. Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to obtain a crystalline solid.[6][7]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes before being filtered hot.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described above.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an N-aryl thiosemicarbazide will exhibit characteristic absorption bands.[8][9][10][11]

-

N-H Stretching: Multiple bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the NH and NH₂ groups.

-

C=S Stretching (Thione): A strong band in the region of 800-850 cm⁻¹ is characteristic of the C=S stretching vibration.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure.[12][13][14][15][16] Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons of the 3,4-dimethylphenyl group.

-

NH and NH₂ Protons: Broad singlets in the downfield region (typically δ 7.5-10.0 ppm), which are exchangeable with D₂O.

-

Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm) for the two methyl groups on the aromatic ring.

-

-

¹³C NMR:

-

C=S (Thione) Carbon: A characteristic downfield signal, often above δ 175 ppm.[12]

-

Aromatic Carbons: Signals in the aromatic region (typically δ 110-150 ppm).

-

Methyl Carbons: Signals in the aliphatic region (typically δ 15-25 ppm).

-

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable intermediate for further applications in the synthesis of novel heterocyclic compounds with potential biological activities. The provided information on the reaction mechanism, purification, and characterization serves to ensure the integrity and reproducibility of the synthesis.

References

-

Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. (n.d.). Retrieved from [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules, 26(15), 4443. Retrieved from [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University Journal of Science. Retrieved from [Link]

-

The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. (1969). Canadian Journal of Chemistry, 47(7), 1087-1093. Retrieved from [Link]

-

The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. (1969). Canadian Journal of Chemistry, 47(7), 1087-1093. Retrieved from [Link]

-

Representative 13 C-NMR spectrum of compound (3). (n.d.). ResearchGate. Retrieved from [Link]

-

The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. (1969). Canadian Journal of Chemistry, 47(7), 1087-1093. Retrieved from [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Egyptian Journal of Chemistry, 64(10), 5583-5592. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2012). Molecules, 17(10), 11755-11771. Retrieved from [Link]

-

Synthesis of 3,4-dimethylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

3,4-Dimethylphenyl isothiocyanate. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Synthesis and Antileukaemia Activity of N-(2,4-Dimethylphenyl)hydrazine Carbothioamide and Its Azomethine Derivatives. (2008). Moldavian Journal of the Physical Sciences, 7(1), 59-64. Retrieved from [Link]

- Preparation of thiosemicarbazides. (1953). U.S. Patent No. 2,657,234.

-

Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. (2013). Farmacia, 61(6), 1152-1160. Retrieved from [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2020). Molecules, 25(1), 199. Retrieved from [Link]

-

Synthesis of Isothiocyanates: An Update. (2021). Molecules, 26(18), 5486. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2022). Turkish Journal of Pharmaceutical Sciences, 19(3), 226-234. Retrieved from [Link]

-

1 H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved from [Link]

-

Isothiocyanate derivatives and synthetic method to produce isothiocyanate. (n.d.). ResearchGate. Retrieved from [Link]

-

N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide. (n.d.). Chembase.cn. Retrieved from [Link]

-

3,4-Dimethylanilin. (n.d.). ChemBK. Retrieved from [Link]

-

Thiophosgene in Organic Synthesis. (1978). Synthesis, 1978(11), 805-827. Retrieved from [Link]

-

Thiophosgene: - An overview. (2020). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophosgene: - An overview [moltuslab.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,4-Dimethylphenyl isothiocyanate [oakwoodchemical.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. thiosemicarbazide(79-19-6) IR Spectrum [chemicalbook.com]

- 12. journalijar.com [journalijar.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4,4-DIMETHYL-3-THIOSEMICARBAZIDE(6926-58-5) 1H NMR spectrum [chemicalbook.com]

- 16. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Characterization of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide

This compound, a member of the thiosemicarbazide class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. The core structure, characterized by a hydrazinecarbothioamide moiety, allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.

Recent studies have highlighted the potential of N-substituted dimethylphenyl hydrazinecarbothioamides as potent therapeutic agents. Specifically, this compound and its derivatives have demonstrated significant antioxidant activity and promising anticancer effects, particularly against breast cancer cell lines such as MCF-7[2]. This guide provides a comprehensive technical overview of the synthesis and in-depth characterization of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this promising molecule.

Molecular Structure

Figure 1: 2D structure of this compound.

Synthesis of this compound

The synthesis of N-aryl-hydrazinecarbothioamides is a well-established process, typically achieved through the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is generally efficient and proceeds under mild conditions.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylphenyl isothiocyanate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition is typically exothermic, and cooling may be applied if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates out of the solution. The precipitate is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and dried under vacuum to afford the pure this compound.

Note: This is a general procedure and may require optimization for scale and specific laboratory conditions.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=S, and C-N bonds.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3100 | N-H stretching | Hydrazine and amide moieties |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2980-2850 | C-H stretching | Methyl groups (CH₃) |

| 1620-1580 | N-H bending | Amine/Amide |

| 1550-1450 | C=C stretching | Aromatic ring |

| 1300-1100 | C=S stretching | Thioamide |

| 850-800 | C-H bending | 1,2,4-trisubstituted benzene |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structure elucidation.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | N-H (amide) |

| ~8.0 | Singlet | 1H | N-H (hydrazine) |

| ~7.0-7.3 | Multiplet | 3H | Aromatic protons |

| ~4.5 | Broad Singlet | 2H | NH₂ |

| ~2.2 | Singlet | 6H | 2 x CH₃ |

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S (thioamide) |

| ~130-140 | Aromatic carbons (quaternary) |

| ~115-130 | Aromatic carbons (CH) |

| ~18-20 | CH₃ carbons |

Note: The provided chemical shifts are estimations based on related structures and may vary. A study on the isomeric N-(2,4-dimethylphenyl)hydrazinecarbothioamide reported ¹³C NMR signals for the phenyl carbons in the range of 126-138 ppm and the C=S carbon at approximately 182 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign all the protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₃N₃S), which is 195.08 g/mol .

-

Major Fragmentation Pathways: Common fragmentation pathways for thiosemicarbazides involve cleavage of the hydrazine and thioamide bonds. Expected fragments could include the 3,4-dimethylphenyl isothiocyanate radical cation and fragments arising from the loss of NH₂, N₂H₃, or the thioamide group.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Single-Crystal X-ray Diffraction

While no crystal structure for this compound is currently available in the searched literature, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.

Biological Activity: A Promising Anticancer and Antioxidant Agent

This compound and its derivatives have shown significant potential as bioactive compounds.

Anticancer Activity

Derivatives of N-(dimethylphenyl)hydrazinecarbothioamide have been tested as inhibitors of cancer cell proliferation. Notably, these compounds have shown activity comparable to the well-known chemotherapy drug Doxorubicin against the MCF-7 breast cancer cell line[2]. Furthermore, the isomeric N-(2,4-dimethylphenyl)hydrazinecarbothioamide and its azomethine derivatives have been evaluated as inhibitors of human leukemia (HL-60) cells growth.

Caption: Conceptual workflow of an MTT assay to evaluate anticancer activity.

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., Doxorubicin) and a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity

N-(dimethylphenyl)hydrazinecarbothioamides have been identified as powerful antioxidants[2]. The antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: To each sample concentration, add a methanolic solution of DPPH.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion

This compound is a molecule with considerable therapeutic potential, particularly in the realms of anticancer and antioxidant applications. This guide has provided a comprehensive framework for its synthesis and detailed characterization using a suite of analytical techniques. While specific experimental data for this exact isomer remains to be fully documented in the literature, the protocols and comparative data presented here offer a robust starting point for researchers. The exploration of this and related thiosemicarbazide derivatives is a promising avenue for the development of novel and effective therapeutic agents.

References

-

Nguyen, D. T., Le, T. H., & Bui, T. T. T. (2013). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. European Journal of Medicinal Chemistry, 60, 199-207. [Link]

-

Ilies, M., et al. (2021). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 26(11), 3228. [Link]

-

Taha, M., et al. (2016). New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants. Molecules, 21(11), 1530. [Link]

-

Gokce, H., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(14), 5434. [Link]

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. [Link]

-

Saeed, S., et al. (2021). Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for lubricants. RSC Advances, 11(11), 6049-6060. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Piotrowska-Kempisty, A., et al. (2023). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Pharmaceuticals, 16(7), 958. [Link]

-

Rauf, A., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 19(6), 7491-7506. [Link]

-

Kumar, A., et al. (2020). Thiosemicarbazone derivative demonstrating profound anti-cancer activity through EGFR/VEGFR-2 inhibition. Journal of Biomolecular Structure and Dynamics, 38(18), 5438-5453. [Link]

-

Gulea, A., et al. (2015). SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. Chemistry Journal of Moldova, 10(1), 59-64. [Link]

-

Gulea, A., et al. (2021). Synthesis and research of the pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbotioamide. ResearchGate. [Link]

-

Singh, S., et al. (2022). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research, 56(2), 530-541. [Link]

-

Dincel, E. D., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(2), 226-236. [Link]

-

Asif, M., & Alghamdi, A. A. (2023). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. Molecules, 28(15), 5731. [Link]

-

ResearchGate. (n.d.). Preparation of 4-phenyl-3-thiosemicarbazide (2). [Link]

-

Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]

-

Mostafa, M. M. (1998). Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(1), 135-143. [Link]

-

SpectraBase. (n.d.). 2-(3,4-dimethylphenyl)-N-(2-methylallyl)hydrazinecarbothioamide. [Link]

-

PubChem. (n.d.). Hydrazinecarbothioamide, N-phenyl-. [Link]

-

de Oliveira, A. B., et al. (2014). N-Phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o205. [Link]

-

Arora, R., et al. (2014). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8. [Link]

-

Khan, I., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 30036-30048. [Link]

-

Darehkordi, A., & Ghazi, S. (2013). Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). N-Methylhydrazinecarbothioamide. [Link]

-

Al-Masoudi, W. A. M., & Al-Amery, M. H. A. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5695-5706. [Link]

-

de Oliveira, A. B., et al. (2014). Crystal structure of bis[N-phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamidato-κN,S]zinc dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), m334–m335. [Link]

-

NIST. (n.d.). Hydrazinecarbothioamide. [Link]

-

Aly, A. A., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(11), 3326. [Link]

-

NIST. (n.d.). Hydrazinecarbothioamide. [Link]

-

Kargar, H., et al. (2017). Crystal structure and Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 903–907. [Link]

-

Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4), 6927-6935. [Link]

-

Oniga, S., et al. (2015). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 20(10), 18863-18881. [Link]

-

Al-Ostath, A. I., et al. (2014). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Journal of Saudi Chemical Society, 18(5), 525-531. [Link]

-

Perjesi, P., & Gergely, A. (2001). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 39(11), 669-674. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

de Oliveira, A. B., et al. (2015). Crystal structure of N-ethyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o34–o35. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide

Abstract: This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative of significant interest for its potential pharmacological activities.[1] As a self-validating system, the structural elucidation of this molecule relies on the convergence of data from multiple analytical methods. This document details the principles, experimental workflows, and data interpretation for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. The causality behind experimental choices and the interpretation of spectral features are explained to provide researchers and drug development professionals with a definitive reference for the verification and analysis of this compound.

Introduction and Molecular Context

This compound belongs to the thiosemicarbazide class of compounds, which are renowned for a wide spectrum of biological activities, including antioxidant and anticancer properties.[1] The precise arrangement of the dimethylphenyl ring, the hydrazine linker, and the carbothioamide functional group is critical to its function. Therefore, rigorous structural confirmation is a prerequisite for any further investigation in medicinal chemistry or materials science. Spectroscopic analysis provides the definitive, non-destructive means to confirm molecular identity, purity, and structural integrity.

The synthesis of this compound, typically achieved through the condensation of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate, underscores the need for meticulous characterization to rule out the presence of starting materials or reaction byproducts.[2][3] This guide systematically breaks down the analytical workflow required for its unambiguous identification.

Caption: Molecular Structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational energies of molecular bonds, providing a unique "fingerprint" of the compound's structure.

Experimental Protocol

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for faster analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.[4]

-

Data Acquisition: The sample is placed in an FT-IR spectrometer. A background spectrum (of air or the KBr pellet) is recorded first. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

-

Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The high-wavenumber region shows distinct N-H stretching vibrations from both the hydrazine (-NHNH₂) and the secondary amine (-NH-) moieties.[3][5] The aromatic and aliphatic C-H stretches are also clearly resolved. The presence of the thiocarbonyl (C=S) group, a defining feature of the molecule, gives rise to a characteristic band in the fingerprint region, although its position can be influenced by coupling with other vibrations.[6][7]

Table 1: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| 3350 - 3150 | N-H Stretching | Hydrazine (-NH₂) and Amine (-NH-) groups |

| 3100 - 3000 | C-H Stretching | Aromatic C-H (Dimethylphenyl ring) |

| 2980 - 2850 | C-H Stretching | Aliphatic C-H (Methyl groups)[5] |

| 1620 - 1580 | N-H Bending | Amine/Amide II |

| 1600 - 1450 | C=C Stretching | Aromatic Ring Skeletal Vibrations[6] |

| 1350 - 1250 | C-N Stretching & C=S | Coupled vibration, strong thioamide band |

| 850 - 750 | C=S Stretching | Thiocarbonyl (Thione) group |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores and conjugated π-electron systems, such as the aromatic ring and the carbothioamide group in the title compound.

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or acetonitrile are common choices.

-

Solution Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).

-

Data Acquisition: Record the absorbance spectrum against a solvent blank from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.[4]

Data Interpretation

The UV-Vis spectrum is expected to show distinct absorption maxima (λmax) corresponding to specific electronic transitions. The high-energy π→π* transitions are associated with the conjugated system of the dimethylphenyl ring, while the lower-energy n→π* transitions are attributed to the non-bonding electrons on the nitrogen and sulfur atoms of the hydrazinecarbothioamide moiety.[8]

Table 2: Expected UV-Vis Absorption Maxima (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~210 - 230 | High | π → π | Phenyl Ring |

| ~260 - 280 | Moderate | π → π | Phenyl-N-C=S Conjugated System |

| ~300 - 320 | Low | n → π* | C=S (Thiocarbonyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation, providing detailed information about the connectivity and chemical environment of each hydrogen and carbon atom in the molecule.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile N-H protons.[5][9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

¹H NMR Data Interpretation

The proton NMR spectrum provides a wealth of structural information. The aromatic protons on the 3,4-disubstituted ring will appear as a characteristic set of signals. The protons on the nitrogen atoms are typically observed as broad signals that can exchange with D₂O, confirming their identity. The two methyl groups, being chemically non-equivalent, will appear as distinct singlets.

Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 9.0 | Broad Singlet | 1H | Phenyl-NH |

| ~8.0 - 7.5 | Broad Singlet | 1H | NH -NH₂ |

| ~7.0 - 6.8 | Multiplet | 3H | Aromatic Protons (C₆H ₃) |

| ~4.5 - 4.0 | Broad Singlet | 2H | NH-NH ₂ |

| ~2.2 | Singlet | 3H | Aromatic-CH ₃ |

| ~2.1 | Singlet | 3H | Aromatic-CH ₃ |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments. The most downfield signal is attributed to the thiocarbonyl (C=S) carbon, which is highly deshielded.[11] The aromatic carbons appear in the typical region of ~110-140 ppm, while the aliphatic methyl carbons are found upfield.

Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 175 | C =S (Thione) |

| ~140 - 125 | Aromatic Carbons (C ₆H₃) |

| ~20 | Methyl Carbon (-C H₃) |

| ~18 | Methyl Carbon (-C H₃) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. This data is critical for confirming the elemental composition.

Experimental Protocol

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile, more polar compounds.[12]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can determine the m/z to several decimal places, allowing for the calculation of the exact molecular formula.

Caption: Generalized workflow for mass spectrometry analysis.

Data Interpretation

The primary piece of information is the molecular ion peak (M⁺ or [M+H]⁺). For this compound (C₉H₁₃N₃S), the expected exact mass is 195.0830 g/mol . The fragmentation pattern in EI-MS would likely involve characteristic losses corresponding to key structural units.

Table 5: Expected Key Fragments in Mass Spectrometry (EI)

| m/z Value | Proposed Fragment Ion | Identity of Neutral Loss |

| 195 | [C₉H₁₃N₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [C₉H₁₂N₂S]⁺˙ | Loss of •NH₂ |

| 135 | [C₈H₉N₂]⁺ | Loss of •SH and HCN |

| 120 | [C₈H₁₀N]⁺ | Loss of •N₂H and •CS |

| 105 | [C₈H₉]⁺ | Dimethylphenyl Cation |

Conclusion

The comprehensive spectroscopic analysis of this compound provides an interlocking, self-validating dataset that confirms its molecular structure with high confidence. FT-IR identifies the essential N-H, C=S, and aromatic functional groups. UV-Vis spectroscopy confirms the presence of conjugated electronic systems. NMR spectroscopy (both ¹H and ¹³C) provides the definitive atomic connectivity and chemical environment map. Finally, mass spectrometry verifies the exact molecular weight and elemental composition. The convergence of these distinct analytical techniques is indispensable for ensuring the identity, purity, and quality of this compound for advanced research and development applications.

References

-

Synthesis and research of the pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbotioamide. (2018). ResearchGate. [Link]

-

Dincel, E. D., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

SpectraBase. (n.d.). 2-(3,4-dimethylphenyl)-N-(2-methylallyl)hydrazinecarbothioamide. SpectraBase. [Link]

-

Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach. Journal of Molecular Structure. [Link]

-

Gulea, A., et al. (2011). SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. Chemistry Journal of Moldova. [Link]

-

Saeed, A., et al. (2013). Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]

-

Supplementary Data. (n.d.). Taylor & Francis Online. [Link]

-

Ramadan, E. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. [Link]

-

Dincel, E. D., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Agova, N., et al. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica. [Link]

-

Saleem, H., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′- (thiophen-2-ylmethylene) Nicotinohydrazide. Archives in Chemical Research. [Link]

-

de Oliveira, A. B., et al. (2014). N-Phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide. Acta Crystallographica Section E. [Link]

-

de Oliveira, A. B., et al. (2014). N-Phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega. [Link]

-

Agova, N., et al. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. ResearchGate. [Link]

-

Ng, S. W. (2017). Crystal structure and Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvate. Acta Crystallographica Section E. [Link]

-

El-Gazzar, M. G., et al. (2024). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen. [Link]

-

Abu-Melha, S. (2018). ¹H NMR of N-(pyridin-2-yl)hydrazinecarbothioamide in d6-DMSO. ResearchGate. [Link]

-

da Silva, A. B. F., et al. (2019). Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. ResearchGate. [Link]

-

Britvin, I. A. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. International Journal of Molecular Sciences. [Link]

-

Al-Orabi, A. (2019). SOLVENT FREE SYNTHESIS OF HYDRAZINE CARBOTHIOAMIDE DERIVATIVES AS A PRECURSOR IN THE PREPARATION OF NEW MONONUCLEAR Mn(II), Cu(I). ResearchGate. [Link]

-

Petrov, M. L., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. [Link]

-

Liu, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

-

de Oliveira, A. B., et al. (2012). N-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide. Acta Crystallographica Section E. [Link]

-

Krivoshchapov, O. V., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. turkjps.org [turkjps.org]

- 4. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 5. turkjps.org [turkjps.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal structure and Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. msuir.usm.md [msuir.usm.md]

- 12. Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide

Introduction

N-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of compounds, a group of molecules that have garnered significant interest in the fields of medicinal chemistry and drug development. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties.[1][2] The structural motif of this compound, featuring a dimethylphenyl ring linked to a hydrazinecarbothioamide core, suggests a lipophilic character that may facilitate its passage across cellular membranes, a desirable property for bioactive molecules. This guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon the established activities of structurally related compounds and proposing experimental workflows for target validation and mechanistic elucidation.

Proposed Mechanisms of Action

The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit key cellular enzymes.[1] Based on the available literature for analogous compounds, the mechanism of action of this compound is likely multifaceted.

Ribonucleotide Reductase Inhibition

One of the most well-established mechanisms for thiosemicarbazone derivatives is the inhibition of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. The anticancer drug Triapine is a thiosemicarbazone that targets the R2 subunit of RNR. Given that N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides have been investigated as analogs of Triapine, it is plausible that this compound also functions as an RNR inhibitor.[3] Inhibition of RNR would lead to the depletion of the deoxyribonucleotide pool, causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3]

Disruption of Iron Metabolism and Oxidative Stress

Thiosemicarbazones are known to be potent iron chelators.[1] This chelation can disrupt normal cellular iron metabolism, which is crucial for numerous biological processes, including DNA synthesis and cellular respiration. The iron complexes of thiosemicarbazones can also be redox-active, participating in Fenton-like reactions to generate highly cytotoxic hydroxyl radicals. This generation of oxidative stress can lead to damage of cellular macromolecules, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[1] The antioxidant activity observed in some N-(dimethylphenyl)hydrazine carbothioamides might seem contradictory but could be context-dependent or represent a secondary effect.[3][4][5]

Dual Inhibition of MDM2 and XIAP

Recent research has identified dual inhibitors of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) that possess a dimethylphenyl scaffold.[6] MDM2 is a key negative regulator of the p53 tumor suppressor protein, while XIAP is a potent inhibitor of caspases, the executioners of apoptosis. A dual inhibitor would, therefore, stabilize p53, promoting cell cycle arrest and apoptosis, while simultaneously blocking the inhibition of caspases, further sensitizing cancer cells to apoptotic stimuli. While the core structure of the identified dual inhibitor differs from this compound, the presence of the dimethylphenyl moiety suggests that this compound could be explored for similar activities.

Experimental Workflows for Mechanistic Elucidation

To investigate the proposed mechanisms of action of this compound, a series of well-defined experimental protocols are required.

Workflow for Investigating Ribonucleotide Reductase Inhibition

Caption: Workflow for RNR Inhibition Studies.

Protocol for RNR Activity Assay:

-

Objective: To determine if this compound directly inhibits RNR enzyme activity.

-

Materials: Recombinant human RNR, ribonucleotide substrates (e.g., CDP), effector molecules (e.g., ATP), a suitable buffer system, and the test compound.

-

Procedure: a. Prepare a reaction mixture containing the buffer, RNR enzyme, and effector molecules. b. Add varying concentrations of this compound. c. Initiate the reaction by adding the ribonucleotide substrate. d. Incubate at 37°C for a defined period. e. Stop the reaction and measure the formation of the deoxyribonucleotide product using a suitable method, such as HPLC.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of RNR activity.

Workflow for Assessing Iron Chelation and Oxidative Stress

Caption: Workflow for Iron Chelation and ROS Studies.

Protocol for DCFDA Assay:

-

Objective: To measure the intracellular generation of reactive oxygen species (ROS) upon treatment with the compound.

-

Materials: Cancer cell line (e.g., HL-60), cell culture medium, 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) dye, and the test compound.

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for a specified time. c. Load the cells with DCFDA dye, which is non-fluorescent until oxidized by ROS. d. Wash the cells to remove excess dye. e. Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table presents hypothetical data based on the activities of similar compounds to illustrate the expected outcomes of the proposed experiments.

| Assay | Endpoint | Expected Potency of this compound | Reference Compound (Example) |

| RNR Activity | IC50 | 1-10 µM | Triapine (~0.1 µM) |

| Cell Proliferation (HL-60) | GI50 | 0.5-5 µM | Doxorubicin (~0.05 µM) |

| ROS Generation | Fold Increase | 2-5 fold over control | H2O2 (positive control) |

| MDM2-p53 Interaction | IC50 | 10-50 µM | Nutlin-3a (~0.1 µM) |

Conclusion

This compound holds promise as a bioactive compound with potential therapeutic applications, particularly in oncology. Its mechanism of action is likely to be multifaceted, involving the inhibition of key enzymes like ribonucleotide reductase, disruption of iron homeostasis leading to oxidative stress, and potentially the modulation of apoptosis-regulating proteins. The experimental workflows outlined in this guide provide a robust framework for the systematic investigation of these mechanisms. Further research, including target identification and validation studies, is warranted to fully elucidate the therapeutic potential of this and other related thiosemicarbazide derivatives.

References

- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. [Link to source]

- Thiosemicarbazide – Knowledge and References. Taylor & Francis. [Link to source]

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health. [Link to source]

- Thiosemicarbazides: Synthesis and reactions.

- SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)

- Synthesis and research of the pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbotioamide.

- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed Central. [Link to source]

- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PubMed Central. [Link to source]

- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed. [Link to source]

- Target Identification and Mode of Action Studies. [Link to source]

- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link to source]

- This compound | CAS 6610-33-9. Santa Cruz Biotechnology. [Link to source]

- Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link to source]

- Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PubMed. [Link to source]

- Reaction of N-phenyl hydrazinecarbothioamide 1a with 2a.

- Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide.

- Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents.

- Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. MDPI. [Link to source]

- [논문]Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. [Link to source]

- Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link to source]

- N-Phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide. National Institutes of Health. [Link to source]

- Hydrazinecarbothioamide group in the synthesis of heterocycles.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link to source]

- (PDF) Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3,4-Dimethylphenyl)hydrazinecarbothioamide: A Technical Guide to its Anticipated Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of compounds, a versatile scaffold known for a wide range of biological activities. While direct, in-depth experimental data on this specific isomer is limited in publicly accessible literature, this technical guide synthesizes findings from closely related analogues, particularly other N-(dimethylphenyl)hydrazinecarbothioamide isomers, to provide a comprehensive overview of its anticipated biological properties. This guide covers the probable synthesis, potential anticancer and antimicrobial activities, and the likely mechanisms of action, offering a valuable resource for researchers initiating studies on this compound. The information presented herein is intended to serve as a foundational blueprint for future experimental design and drug discovery efforts centered on this compound.

Introduction: The Therapeutic Potential of the Hydrazinecarbothioamide Scaffold

The hydrazinecarbothioamide (or thiosemicarbazide) moiety is a key pharmacophore in medicinal chemistry, recognized for its ability to give rise to compounds with a broad spectrum of biological activities. This is attributed to the presence of both sulfur and nitrogen donor atoms, which can chelate metal ions and interact with biological macromolecules. Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, antifungal, and antiviral agents.

The N-aryl substitution on the hydrazinecarbothioamide core, particularly with a dimethylphenyl group, is anticipated to enhance lipophilicity, which can improve cell membrane permeability and bioavailability. This guide focuses on the 3,4-dimethylphenyl isomer, providing a scientifically grounded projection of its biological profile based on robust data from its chemical relatives.

Synthesis and Characterization

The synthesis of N-(dimethylphenyl)hydrazinecarbothioamides is typically a straightforward process. While a specific protocol for the 3,4-dimethylphenyl isomer is not detailed in the available literature, a general and reliable synthetic route can be inferred from the synthesis of its isomers.

General Synthetic Pathway

The most common method for synthesizing N-arylhydrazinecarbothioamides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate. A more detailed, two-step procedure starting from the respective aniline is also widely used and is described below.

Figure 1: General Synthetic Workflow for this compound.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 3,4-Dimethylphenyl Isothiocyanate

-

To a stirred solution of 3,4-dimethylaniline in a suitable solvent (e.g., ethanol), add carbon disulfide and aqueous ammonia.

-

Stir the reaction mixture at room temperature for a specified period to form the ammonium dithiocarbamate intermediate.

-

Add a solution of lead nitrate to the reaction mixture to facilitate the conversion to the isothiocyanate.

-

Isolate the crude 3,4-dimethylphenyl isothiocyanate by filtration and purify by recrystallization or chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 3,4-dimethylphenyl isothiocyanate in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Physicochemical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| FT-IR | Characteristic peaks for N-H, C=S, and aromatic C-H stretching. |

| ¹H NMR | Resonances corresponding to aromatic protons, methyl protons, and N-H protons. |

| ¹³C NMR | Signals for aromatic carbons, methyl carbons, and the C=S carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

| Elemental Analysis | Experimental percentages of C, H, N, and S consistent with the molecular formula. |

Anticipated Biological Properties

Based on the biological activities reported for its isomers, this compound is expected to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Studies on N-(2,4-dimethylphenyl)hydrazinecarbothioamide and N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide have demonstrated notable cytotoxic effects against various cancer cell lines.

3.1.1. Antileukemia Activity

N-(2,4-dimethylphenyl)hydrazinecarbothioamide has been evaluated for its antiproliferative activity against human myeloid leukemia (HL-60) cells. While the parent compound showed modest activity, its azomethine derivatives displayed significant inhibition of cell proliferation. This suggests that this compound could serve as a valuable scaffold for the development of more potent antileukemia agents.

Table 1: Antiproliferative Activity of N-(2,4-dimethylphenyl)hydrazinecarbothioamide against HL-60 Cancer Cells

| Concentration | Inhibition of Cell Proliferation (%) |

| 10 µM | 8.5 |

| 1 µM | 10.4 |

| 0.1 µM | 16 |

3.1.2. Activity Against Breast Cancer

A derivative of N-(2,5-dimethylphenyl)hydrazinecarbothioamide has shown potent activity against the MCF-7 breast cancer cell line, with an IC50 value comparable to the standard chemotherapeutic drug Doxorubicin.

Table 2: Cytotoxicity of a N-(2,5-dimethylphenyl)hydrazinecarbothioamide Derivative

| Cell Line | IC50 (µM/L) |

| MCF-7 (Breast Cancer) | 0.8 |

This finding strongly suggests that this compound and its derivatives are promising candidates for development as anti-breast cancer agents.

3.1.3. Proposed Mechanism of Anticancer Action

The anticancer activity of thiosemicarbazones is often attributed to their ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. By chelating the iron required for the enzyme's activity, these compounds can disrupt DNA replication and induce cell cycle arrest and apoptosis.

Figure 2: Proposed Mechanism of Anticancer Activity.

Antimicrobial and Antifungal Activity

The thiosemicarbazide scaffold is well-known for its antimicrobial and antifungal properties. The presence of the sulfur and nitrogen atoms allows for interactions with microbial enzymes and cell components, leading to growth inhibition. While specific data for this compound is not available, numerous studies on related compounds demonstrate broad-spectrum activity against various bacterial and fungal strains.

3.2.1. Experimental Evaluation of Antimicrobial Activity

The antimicrobial activity of this compound can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. The evidence from its closely related isomers strongly suggests that it possesses valuable anticancer and antimicrobial properties.

Key areas for future research include:

-

Definitive Synthesis and Characterization: A complete synthesis and thorough physicochemical characterization of this compound.

-

In Vitro Biological Screening: Comprehensive screening of the compound against a wide panel of cancer cell lines and microbial strains to determine its specific activity profile.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities, including its effects on key cellular pathways and enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of derivatives to identify the key structural features required for optimal activity and to develop more potent and selective agents.

References

- Gulea, A., et al. (2012). Synthesis and antileukaemia activity of N-(2,4-dimethylphenyl)hydrazine carbothioamide and its azomethine derivatives. Buletinul AȘM. Științele vieții, 3(318), 59-66.

- Gudim, A., et al. (2020). Synthesis and research of the pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbotioamide.

- Ciumacov, I., et al. (2012). Synthesis and antileukaemia activity of N-(2,4-dimethylphenyl)

- EvitaChem. (n.d.). N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.

- Toan, V.N., et al. (2016). Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones. Chemistry Central Journal, 10, 56.

- West, D. X., et al. (1993). Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status. Medical Research Reviews, 13(6), 713-731.

- Wujec, M., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.

- Paneth, A., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. International Journal of Molecular Sciences, 25(7), 3791.

- Nevagi, R. J., et al. (2013).

- Paiva, R. de O., et al. (2014). Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. Revista do Instituto de Medicina Tropical de São Paulo, 56(6), 481-486.

- Gulea, A., et al. (2022). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 27(15), 4995.

- Korkmaz, G., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83.

- Li, X. R., et al. (2023). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. European Journal of Medicinal Chemistry, 258, 115598.

- Wang, S., et al. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules, 29(20), 4789.

- Akter, M., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Basic and Clinical Physiology and Pharmacology, 32(5), 843-857.

- Siwek, A., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. International Journal of Molecular Sciences, 25(11), 5865.

- WO2015007682A1 - Pesticide compounds - Google P

- Aly, A. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothio

discovery and history of thiosemicarbazide compounds

An In-depth Technical Guide to the Discovery and History of Thiosemicarbazide Compounds

Abstract

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds that have journeyed from relative obscurity in the late 19th century to a position of significant interest in modern medicinal chemistry. Characterized by a versatile H₂NC(S)NHNH₂ backbone, these compounds have proven to be prolific scaffolds for the development of therapeutic agents with a broad spectrum of biological activities. This guide traces the historical trajectory of thiosemicarbazide compounds, from their initial synthesis to the discovery of their profound antitubercular, anticancer, and anticonvulsant properties. We will delve into the key scientific milestones, the evolution of synthetic methodologies, and the mechanistic insights that have cemented their place in contemporary drug discovery and development.

The Genesis: Initial Synthesis and Discovery

The story of thiosemicarbazide begins in the late 19th century. The parent compound was first prepared by Freund and Schander in 1896.[1] The earliest and most common method for its synthesis involved the reaction of hydrazine sulfate with potassium thiocyanate in an aqueous solution.[1] This process relied on the thermal rearrangement of the initially formed hydrazine thiocyanate salt.[1] However, this early method was fraught with challenges; the rearrangement was a strongly exothermic reaction, making it difficult to control on a larger scale and posing a potential explosion risk.[1] Yields were often hampered by the formation of undesirable by-products.[1]

Over time, synthetic chemists developed more refined and controlled methods for producing thiosemicarbazides. Key improvements included:

-

Reaction with Carbon Disulfide : An alternative route involves reacting hydrazine hydrate with carbon disulfide. This method can be improved by the inclusion of a reducing agent, such as zinc dust, to facilitate the overall reaction.[2]

-

Use of Isothiocyanates : A highly versatile and widely used method is the nucleophilic addition of hydrazines or carbohydrazides to various isothiocyanates.[3] This approach allows for the straightforward introduction of a wide range of substituents, enabling the creation of diverse compound libraries for biological screening.[3][4]

These synthetic advancements were crucial, transforming thiosemicarbazide from a chemical curiosity into a readily accessible and versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[2][3]

Caption: Key early synthetic routes to thiosemicarbazide compounds.

A Serendipitous Breakthrough: The Dawn of Antitubercular Activity

For nearly half a century, thiosemicarbazides remained primarily of academic interest. Their therapeutic potential was unlocked in the 1940s against the backdrop of the global tuberculosis crisis. In 1944, Peak and co-workers first demonstrated that thiosemicarbazide was active in vitro against Mycobacterium tuberculosis.[5] This pivotal discovery was rigorously pursued by the German physician and pathologist Gerhard Domagk, who had previously won the Nobel Prize for the discovery of sulfonamides.